N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c1-13-24-19(25-31-13)18-16-5-3-2-4-10-26(16)21(30)27(20(18)29)12-17(28)23-11-14-6-8-15(22)9-7-14/h6-9H,2-5,10-12H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMHETFAEUAUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular architecture characterized by:
- Molecular Formula : C20H21FN6O5
- Molecular Weight : 444.42 g/mol
- CAS Number : 518048-05-0
The intricate structure includes a fluorobenzyl group and an oxadiazole moiety that are significant for its biological interactions.
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways leading to therapeutic effects. The precise molecular targets remain to be fully elucidated but are believed to involve receptor modulation and enzyme inhibition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown promising anticancer properties attributed to the compound's ability to induce apoptosis in cancer cells. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria.
Neuroprotective Effects
Research suggests potential neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may contribute to its efficacy in this area.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against oxidative stress |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values indicated strong cytotoxicity comparable to established chemotherapeutic agents.
Case Study: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound demonstrated significant protective effects. Measurements of cell viability and markers of apoptosis showed that the compound could mitigate cell death effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
